o-Toluenesulfonyl isocyanate

Descripción

The exact mass of the compound o-Toluenesulfonyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Toluenesulfonyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Toluenesulfonyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

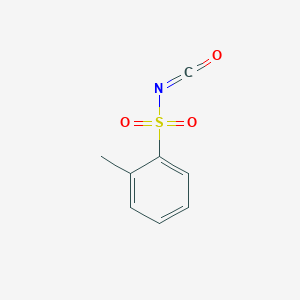

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBTZZBBPUFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369840 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32324-19-9 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Toluenesulfonyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Toluenesulfonyl Isocyanate for Researchers and Drug Development Professionals

Introduction: o-Toluenesulfonyl isocyanate (o-TSI) is a versatile reagent in organic synthesis, valued for its reactivity in forming a variety of important chemical bonds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

o-Toluenesulfonyl isocyanate, also known as 2-methylbenzenesulfonyl isocyanate, is a reactive organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 32324-19-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₇NO₃S | [1][2] |

| Molecular Weight | 197.21 g/mol | [1][2] |

| Boiling Point | 129 °C (at 5 mmHg) | [1][6] |

| Density | 1.303 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.54 | [6] |

| Form | Oil | [6] |

| Color | Colorless | [6] |

| Solubility | Reacts with water | [1][6] |

| Storage Temperature | 0-6°C | [6] |

| Stability | Moisture Sensitive | [6] |

Synthesis of o-Toluenesulfonyl Isocyanate

A generalized workflow for this synthesis is depicted below. It is important to note that this represents a logical synthetic route, and specific reaction conditions would require optimization in a laboratory setting.

Caption: Generalized synthetic workflow for o-Toluenesulfonyl Isocyanate.

Key Reactions and Experimental Protocols

o-Toluenesulfonyl isocyanate is a valuable reagent in organic synthesis, primarily due to the reactivity of the isocyanate group with nucleophiles. A key application is in the preparation of chiral hydropyrimidines.[6]

General Protocol for the Reaction of o-Toluenesulfonyl Isocyanate with Alcohols

The reaction of isocyanates with alcohols to form carbamates is a fundamental transformation in organic chemistry. A general procedure for the reaction of an allylic alcohol with p-toluenesulfonyl isocyanate, which can be adapted for o-toluenesulfonyl isocyanate, is described in Organic Syntheses. This protocol provides a foundation for researchers to develop specific methodologies for their target molecules.

Materials:

-

Allylic alcohol

-

o-Toluenesulfonyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Ice-water bath

-

Standard laboratory glassware (round-bottomed flask, magnetic stirrer, syringe, etc.)

Procedure:

-

An oven-dried round-bottomed flask equipped with a magnetic stir bar is charged with the allylic alcohol.

-

The flask is flushed with nitrogen or argon, and anhydrous dichloromethane is added via a syringe.

-

The resulting solution is cooled to approximately 0 °C using an ice-water bath.

-

o-Toluenesulfonyl isocyanate is added dropwise to the stirred solution via a syringe.

-

After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature.

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by silica gel column chromatography to afford the desired N-tosylcarbamate.

Caption: Reaction pathway of o-TSI with an alcohol.

Applications in Drug Development and Research

While specific examples of o-toluenesulfonyl isocyanate in drug development are not extensively documented in publicly available literature, its utility can be inferred from the applications of its more common isomer, p-toluenesulfonyl isocyanate (p-TSI), and its general reactivity.

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. The ability of o-TSI to introduce the o-toluenesulfonyl group makes it a potentially valuable building block in the synthesis of novel drug candidates. It can be used in the preparation of sulfonamide derivatives for proteomics research.[2]

Furthermore, the isocyanate functionality allows for its use as a derivatization reagent to enhance the ionization of molecules in mass spectrometry, a critical technique in drug metabolism and pharmacokinetic studies.

Safety and Handling

o-Toluenesulfonyl isocyanate is a reactive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a dangerous good for transport.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and at the recommended refrigerated temperature.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory safety training and practices. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. canbipharm.com [canbipharm.com]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 32324-19-9・2-Toluenesulfonyl isocyanate・2-Toluenesulfonyl isocyanate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 32324-19-9 2-Toluenesulfonyl isocyanate AKSci 5801AL [aksci.com]

- 6. 2-Toluenesulfonyl isocyanate CAS#: 32324-19-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of o-Toluenesulfonyl Isocyanate from o-Toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl isocyanates are versatile reagents in organic synthesis, widely employed in the preparation of a diverse range of compounds, including pharmaceuticals and agrochemicals. Their reactivity stems from the electrophilic isocyanate group, which readily participates in addition reactions with nucleophiles. The synthesis of sulfonyl isocyanates is most commonly achieved through the reaction of the corresponding sulfonamide with a phosgene equivalent. This guide focuses on a phosgene-free approach, utilizing oxalyl dichloride as a safer alternative, to convert o-toluenesulfonamide to o-toluenesulfonyl isocyanate.

The reaction proceeds via the formation of an intermediate N-sulfonylcarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isocyanate. A tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is often employed as a catalyst to facilitate this process.

Reaction Pathway and Experimental Workflow

The synthesis involves a two-step process occurring in a single pot. Initially, o-toluenesulfonamide reacts with oxalyl dichloride to form an intermediate, which then undergoes elimination to produce the final product.

The experimental workflow involves the careful addition of reagents, controlled heating, and subsequent purification of the product.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of p-toluenesulfonyl isocyanate and may require optimization for the o-isomer.[1] All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| o-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | 3.94 g | 23 |

| Oxalyl Dichloride | (COCl)₂ | 126.93 | 10 cm³ | ~115 |

| DABCO | C₆H₁₂N₂ | 112.17 | 0.26 g | 2.3 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 35 cm³ | - |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, dissolve 3.94 g (23 mmol) of o-toluenesulfonamide in 35 cm³ of anhydrous toluene.

-

Catalyst Addition: To this stirred solution, add 0.26 g (2.3 mmol) of DABCO as a catalyst.

-

Reagent Addition: Add 10 cm³ of oxalyl dichloride dropwise to the mixture through the dropping funnel. An exothermic reaction may be observed. Maintain a steady rate of addition to control the reaction.

-

First Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux at 60-65 °C for 6 hours.

-

Second Reflux: Increase the temperature and maintain the reflux at 90 °C for an additional 10-12 hours to ensure the reaction goes to completion.

-

Workup:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Filter the mixture to remove any solid byproducts.

-

Evaporate the toluene from the filtrate under reduced pressure.

-

-

Purification: Purify the crude o-toluenesulfonyl isocyanate by vacuum distillation. The boiling point will need to be determined experimentally, but it is expected to be in a similar range to the p-isomer (144 °C at 1.3 kPa).[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| o-Toluenesulfonamide | 3.94 g (23 mmol) | Limiting Reagent |

| Oxalyl Dichloride | 10 cm³ (~115 mmol) | Used in excess |

| DABCO | 0.26 g (2.3 mmol) | 10 mol% catalyst |

| Anhydrous Toluene | 35 cm³ | Solvent |

| Reaction Conditions | ||

| Initial Reflux Temperature | 60-65 °C | |

| Initial Reflux Time | 6 hours | |

| Final Reflux Temperature | 90 °C | |

| Final Reflux Time | 10-12 hours | |

| Expected Product | ||

| Product Name | o-Toluenesulfonyl Isocyanate | |

| Molecular Formula | C₈H₇NO₃S | |

| Molar Mass | 197.21 g/mol | |

| Expected Yield | Not Reported for o-isomer | Yield for p-isomer is typically high. |

| Expected Boiling Point | To be determined | p-isomer: 144 °C / 1.3 kPa[1] |

Safety Considerations

-

o-Toluenesulfonamide: May cause skin and eye irritation.

-

Oxalyl Dichloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme caution in a fume hood.

-

DABCO: Irritant.

-

Toluene: Flammable and can cause respiratory irritation.

-

o-Toluenesulfonyl Isocyanate: Isocyanates are lachrymatory and can cause respiratory sensitization. Handle with appropriate personal protective equipment.

It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times. All manipulations involving volatile and hazardous reagents should be performed in a certified chemical fume hood.

References

Spectroscopic Analysis of Toluenesulfonyl Isocyanates: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra of toluenesulfonyl isocyanate. Toluenesulfonyl isocyanates are important reagents in organic synthesis, notably in the preparation of ureas, carbamates, and for derivatization in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the spectral characteristics of these compounds, which is crucial for their identification, purity assessment, and the study of their reaction mechanisms.

Due to the limited availability of public domain spectral data for o-toluenesulfonyl isocyanate, this guide will utilize the comprehensive data available for the closely related isomer, p-toluenesulfonyl isocyanate, as a representative example. The fundamental spectral features are comparable, with expected variations primarily in the aromatic region of the NMR spectrum due to the different substitution patterns. It is noted that spectral data for o-toluenesulfonyl isocyanate is available on specialized databases such as SpectraBase.[1]

Data Presentation: Spectral Data of p-Toluenesulfonyl Isocyanate

The quantitative data from FTIR and NMR spectroscopy for p-toluenesulfonyl isocyanate are summarized in the tables below for clarity and comparative ease.

Table 1: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2250 - 2285 | Asymmetric N=C=O stretch | Strong, Sharp |

| 1594 | Aromatic C=C stretch | Medium |

| 1447 | Aromatic C=C stretch | Medium |

| 1361 | Asymmetric SO₂ stretch | Strong |

| 1192 | Symmetric SO₂ stretch | Strong |

| 1163 | C-H in-plane bending | Strong |

| 1087 | S-N stretch | Strong |

| 823 | C-H out-of-plane bending (p-substituted) | Medium |

Note: The characteristic isocyanate peak is a strong, sharp absorption in a region of the spectrum that is often clear of other signals.[2]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.90 | Doublet | 2H | Aromatic protons (ortho to SO₂) | 8 |

| 7.33 | Doublet | 2H | Aromatic protons (meta to SO₂) | 8 |

| 2.44 | Singlet | 3H | Methyl protons (CH₃) | N/A |

Solvent: CDCl₃. The chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 164.0 | Isocyanate carbon (N=C=O) |

| 144.9 | Aromatic carbon (ipso to SO₂) |

| 137.5 | Aromatic carbon (ipso to CH₃) |

| 129.9 | Aromatic carbons (meta to SO₂) |

| 127.2 | Aromatic carbons (ortho to SO₂) |

| 21.6 | Methyl carbon (CH₃) |

Solvent: CDCl₃. The chemical shifts are relative to TMS at 0 ppm.

Experimental Protocols

The following protocols are generalized methodologies for obtaining high-quality FTIR and NMR spectra for reactive organic compounds like toluenesulfonyl isocyanates.

FTIR Spectroscopy Protocol

-

Sample Preparation: Due to the reactivity of the isocyanate group with moisture, all sample handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

-

For neat liquid analysis, a small drop of the sample is placed directly onto the ATR crystal.

-

For solution-state analysis, the compound is dissolved in a dry, inert solvent (e.g., anhydrous chloroform or dichloromethane) to a concentration of approximately 1-5% (w/v).

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

For neat liquids, an Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal is recommended. For solutions, a liquid transmission cell with NaCl or KBr windows can be used.

-

-

Data Acquisition:

-

A background spectrum of the clean, dry ATR crystal or the solvent-filled transmission cell is collected.

-

The sample is then introduced, and the sample spectrum is acquired.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is presented in absorbance mode after automatic subtraction of the background spectrum.

-

The characteristic isocyanate peak is located between 2250 and 2285 cm⁻¹. The disappearance of this peak can be used to monitor reactions in real-time.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 5-10 mg of the toluenesulfonyl isocyanate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of deuterated chloroform is common for this compound.

-

The solution is filtered into a clean, dry 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for referencing, although modern spectrometers can reference the residual solvent peak.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

-

Data Acquisition for ¹H NMR:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.

-

A standard one-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

The chemical shifts are referenced to TMS at 0 ppm.

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the coupling constants are measured.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like toluenesulfonyl isocyanate.

References

reactivity of o-toluenesulfonyl isocyanate towards alcohols and amines

An In-depth Technical Guide to the Reactivity of o-Toluenesulfonyl Isocyanate Towards Alcohols and Amines

Introduction

o-Toluenesulfonyl isocyanate, a member of the sulfonyl isocyanate family, is a highly reactive electrophilic compound utilized as a versatile reagent in organic synthesis. Its reactivity is dominated by the isocyanate group (-N=C=O), which readily undergoes nucleophilic attack. This characteristic makes it a valuable building block for creating complex organic molecules, including sulfonylureas and N-sulfonyl carbamates. These moieties are prevalent in pharmaceuticals, agrochemicals, and other functional materials.[1][2] This guide provides a detailed examination of the reactivity of o-toluenesulfonyl isocyanate with alcohols and amines, focusing on reaction mechanisms, quantitative data, and experimental methodologies relevant to researchers and professionals in drug development.

Note: While this guide focuses on o-toluenesulfonyl isocyanate, much of the available literature extensively details the reactivity of its structural isomer, p-toluenesulfonyl isocyanate (PTSI). The electronic properties and reaction mechanisms are fundamentally identical, with minor potential variations in reaction rates due to steric effects of the methyl group's position. Therefore, data and protocols involving the para-isomer are presented as a close and reliable proxy.

Core Reactivity and Mechanism

The fundamental reaction pathway for sulfonyl isocyanates involves the nucleophilic addition of a compound containing an active hydrogen, such as an amine or an alcohol, to the highly electrophilic carbon atom of the isocyanate group.[2][3] Electron-withdrawing groups attached to the isocyanate, like the toluenesulfonyl group, further enhance the electrophilicity of the carbon, increasing its reactivity.[4]

Reaction with Amines: Formation of Sulfonylureas

The reaction between o-toluenesulfonyl isocyanate and amines (primary or secondary) results in the formation of N,N'-disubstituted sulfonylureas. This reaction is typically very rapid and highly exothermic.[5] Primary amines are generally more reactive than secondary amines due to lower steric hindrance.[6] The reactions often proceed to completion at room temperature without the need for a catalyst and can yield products in good to excellent yields, ranging from 36% to 95% depending on the substrate.[7][8]

Reaction with Alcohols: Formation of N-Sulfonyl Carbamates

When reacted with alcohols, o-toluenesulfonyl isocyanate forms N-sulfonyl carbamates.[2] This reaction is generally slower than the corresponding reaction with amines.[5] The relative reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[5][9] While some reactions can proceed at room temperature, particularly with reactive primary alcohols, heating or the use of a base catalyst may be necessary to achieve reasonable reaction rates and yields.[5][10] The reaction is foundational for synthesizing various allylic N-tosylcarbamates, which are important substrates in transition metal-catalyzed reactions.[10]

Quantitative Data

The following tables summarize representative quantitative data for the reactions of toluenesulfonyl isocyanate with various amines and alcohols, compiled from literature sources.

Table 1: Reactivity of p-Toluenesulfonyl Isocyanate with Various Amines

| Amine | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| Primary Amines (general) | Acetonitrile | Room Temp. | Not specified | 78-94 | [8] |

| Secondary Amines (general) | Acetonitrile | Room Temp. | Not specified | Good to Excellent | [8] |

| Amino Acids & Dipeptides | Not specified | Not specified | Not specified | 36-95 | [7] |

| 1-Adamantylamine | Dichloromethane | Room Temp. | Not specified | Good |[8] |

Table 2: Reactivity of p-Toluenesulfonyl Isocyanate with Various Alcohols

| Alcohol | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst | Citation |

|---|---|---|---|---|---|---|

| (E)-2-Penten-1-ol | Dichloromethane | 0 to 23 | 30 min | Not specified (used in next step) | None | [10] |

| 3-hydroxyl metabolites | Not specified | Room Temp. | 2 min | Not specified | None | [11] |

| 2-Propanol | Various | 25 | Not specified | Kinetic study | None | [9] |

| Phenols | Xylene, 1,4-Dioxane | Not specified | Not specified | Kinetic study | None |[12] |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-N'-(p-tolylsulfonyl)ureas

This protocol describes a general method for the reaction of an amine with p-toluenesulfonyl isocyanate.[8]

-

Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane for poorly soluble amines) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: At room temperature, add p-toluenesulfonyl isocyanate (1.0-1.2 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonylurea derivative.

Protocol 2: Synthesis of O-Alkyl-N-(p-tolylsulfonyl)carbamates

This protocol is adapted from a procedure for the synthesis of an allylic N-tosylcarbamate.[10]

-

Reaction Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a septum, add anhydrous dichloromethane (DCM). Add the alcohol (1.0 eq.) in one portion via syringe.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath and stir for 20 minutes.

-

Reagent Addition: Add p-toluenesulfonyl isocyanate (1.2 eq.) dropwise over 15 minutes via syringe.

-

Reaction: Upon complete addition, remove the ice bath and allow the reaction to warm to room temperature (approx. 23 °C). Stir for 30-60 minutes.

-

Monitoring and Quenching: Monitor the reaction for the consumption of the alcohol by TLC. Once complete, the reaction mixture can be quenched by transferring it to a separatory funnel and washing with saturated aqueous solutions as needed.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism for the reaction of o-toluenesulfonyl isocyanate.

Caption: Typical experimental workflow for synthesis and purification.

Caption: Relative reactivity of nucleophiles towards sulfonyl isocyanates.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. poliuretanos.net [poliuretanos.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of o-toluenesulfonyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluenesulfonyl isocyanate (CAS No. 32324-19-9) is a highly reactive organic compound that serves as a versatile intermediate in the synthesis of various agrochemicals and other fine chemicals.[1] Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles. This guide provides a comprehensive overview of the physical and chemical properties of o-toluenesulfonyl isocyanate, along with safety information and insights into its applications. While detailed experimental protocols and specific applications in drug development for the ortho-isomer are not as widely documented as for its para-isomer counterpart (p-toluenesulfonyl isocyanate, CAS No. 4083-64-1), this guide consolidates the available technical data.

Physical and Chemical Properties

o-Toluenesulfonyl isocyanate is a clear liquid under ambient conditions.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃S | [1][2] |

| Molecular Weight | 197.21 g/mol | [2] |

| CAS Number | 32324-19-9 | [1][2] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 129 °C at 5 mmHg | [1] |

| 87 - 89 °C at 0.08 torr | [2] | |

| Density | 1.303 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.54 at 20 °C | [1][2] |

| Purity | 97% | [1] |

| Melting Point | 5 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of o-toluenesulfonyl isocyanate.

-

Infrared (IR) Spectroscopy: An infrared peak at approximately 2200 cm⁻¹ is indicative of the -SO₂NCO group.[4] A representative ATR-IR spectrum is available through online databases.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of o-toluenesulfonyl isocyanate in CDCl₃ has been reported.[6]

Chemical Reactivity and Stability

o-Toluenesulfonyl isocyanate is a reactive compound, primarily due to the isocyanate functional group.

-

Reactivity with Water: It reacts violently with water.[7] This moisture sensitivity necessitates handling and storage under inert and dry conditions.

-

General Reactivity: The isocyanate group is susceptible to nucleophilic attack by alcohols, amines, and other compounds containing active hydrogens. These reactions are fundamental to its use as a synthetic intermediate.

-

Stability: The compound is sensitive to moisture. For long-term storage, it is recommended to keep it under an inert gas atmosphere at 2°C - 8°C.[8]

Safety and Handling

Due to its reactivity and hazardous nature, proper safety precautions must be observed when handling o-toluenesulfonyl isocyanate.

-

Hazards: It is classified as a water-reactive, sensitizer, and irritant.[7] It can cause severe eye irritation and may cause skin and respiratory tract irritation.[7] It may also cause sensitization by inhalation.[7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, splash goggles, and a NIOSH-approved respirator, should be worn.[7]

-

Handling: Work should be conducted in a well-ventilated area, and contact with skin and eyes should be avoided.[7]

-

Fire Fighting: In case of fire, use dry powder or carbon dioxide. Do not use water.[7]

-

Spills: For small spills, absorb with an inert material and place in a suitable container for disposal.[7]

Synthesis

A general method for the synthesis of sulfonyl isocyanates involves the reaction of a sulfonamide with phosgene in the presence of a catalyst. For instance, a substituted benzenesulfonyl isocyanate can be synthesized by heating the corresponding sulfonamide with n-butyl isocyanate and a catalyst like DABCO in a solvent such as xylene, followed by the addition of liquid phosgene.[4]

Below is a conceptual workflow for the synthesis of a sulfonyl isocyanate.

Caption: General synthesis workflow for sulfonyl isocyanates.

Applications

o-Toluenesulfonyl isocyanate is primarily used as a reagent in the synthesis of agrochemicals and other fine chemicals.[1] It is also a reagent in the preparation of chiral hydropyrimidines.[3] While specific applications in drug development for the ortho-isomer are not extensively detailed in the available literature, its reactivity makes it a potentially valuable building block for creating diverse molecular scaffolds for pharmaceutical research. It is noted as a sulfonamide compound for proteomics research.[9]

The general reactivity of sulfonyl isocyanates with nucleophiles allows for the construction of various functional groups, which is a key aspect of medicinal chemistry.

Caption: Reaction pathway of o-toluenesulfonyl isocyanate with nucleophiles.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for o-toluenesulfonyl isocyanate are scarce in the readily available literature. However, general procedures for reactions involving isocyanates can be adapted.

General Procedure for Reaction with an Alcohol (Carbamate Formation):

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a stoichiometric equivalent of o-toluenesulfonyl isocyanate dropwise at a controlled temperature (often room temperature or below).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is typically quenched with a proton source (if necessary) and worked up.

-

The product is then purified using standard techniques like column chromatography or recrystallization.

Note: Due to the high reactivity of o-toluenesulfonyl isocyanate, reactions should be carried out with caution, ensuring the exclusion of moisture. The choice of solvent and reaction conditions will depend on the specific substrate and desired product.

Conclusion

o-Toluenesulfonyl isocyanate is a reactive and versatile chemical intermediate with established use in the synthesis of agrochemicals and potential applications in the broader field of organic synthesis, including pharmaceutical research. Its handling requires strict adherence to safety protocols due to its reactivity with water and its hazardous properties. While specific data and protocols for the ortho-isomer are less common than for the para-isomer, this guide provides a foundational understanding of its core properties for researchers and drug development professionals. Further investigation into its specific reaction kinetics and synthetic utility is warranted to fully exploit its potential in the development of novel chemical entities.

References

- 1. O-toluenesulfonyl Isocyanate at Best Price in Changsha, Hunan | Unikem Materials Ltd. [tradeindia.com]

- 2. 2-Toluenesulfonyl isocyanate(32324-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Toluenesulfonyl isocyanate CAS#: 32324-19-9 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. canbipharm.com [canbipharm.com]

- 8. biosynth.com [biosynth.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to o-Toluenesulfonyl Isocyanate and Its Isomers for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the synthesis, properties, and reactivity of ortho-, meta-, and para-toluenesulfonyl isocyanates, complete with experimental protocols and comparative data analysis.

Introduction

Toluenesulfonyl isocyanates are a class of highly reactive organic compounds that have found significant application in organic synthesis and drug development. Their utility stems from the electrophilic nature of the isocyanate group, which readily reacts with a wide range of nucleophiles. This guide provides a comprehensive technical overview of o-toluenesulfonyl isocyanate and its structural isomers, m-toluenesulfonyl isocyanate and p-toluenesulfonyl isocyanate. The distinct substitution patterns on the aromatic ring influence the physical, chemical, and spectroscopic properties of these isomers, as well as their reactivity, making a detailed comparative analysis essential for their effective utilization in research and development.

Structural Formulas and Isomerism

The core structure of toluenesulfonyl isocyanate consists of a toluene ring substituted with both a sulfonyl isocyanate group (-SO₂NCO) and a methyl group (-CH₃). The relative positions of these two groups on the benzene ring give rise to three structural isomers:

-

o-Toluenesulfonyl isocyanate (2-methylbenzenesulfonyl isocyanate): The methyl and sulfonyl isocyanate groups are on adjacent carbon atoms (positions 1 and 2).

-

m-Toluenesulfonyl isocyanate (3-methylbenzenesulfonyl isocyanate): The methyl and sulfonyl isocyanate groups are separated by one carbon atom (positions 1 and 3).

-

p-Toluenesulfonyl isocyanate (4-methylbenzenesulfonyl isocyanate): The methyl and sulfonyl isocyanate groups are on opposite carbon atoms (positions 1 and 4).

The structural formulas for these isomers are presented below.

Caption: Structural formulas of the ortho, meta, and para isomers of toluenesulfonyl isocyanate.

Physicochemical Properties

The physical and chemical properties of the toluenesulfonyl isocyanate isomers are influenced by the position of the methyl group relative to the sulfonyl isocyanate group. A summary of key quantitative data is provided in the table below for easy comparison. Data for the m-isomer is less readily available in the literature.

| Property | o-Toluenesulfonyl Isocyanate | m-Toluenesulfonyl Isocyanate | p-Toluenesulfonyl Isocyanate |

| CAS Number | 32324-19-9 | Not readily available | 4083-64-1[1] |

| Molecular Formula | C₈H₇NO₃S | C₈H₇NO₃S | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol | 197.21 g/mol | 197.21 g/mol [2] |

| Appearance | - | - | Clear colorless to yellow liquid[3] |

| Boiling Point | 129 °C @ 5 mmHg | - | 144 °C @ 10 mmHg[4], 275-278 °C |

| Melting Point | - | - | 5 °C[5] |

| Density | - | - | 1.291 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.534 |

| Solubility | Reacts with water | Reacts with water | Reacts with water |

Synthesis of Toluenesulfonyl Isocyanates

The synthesis of toluenesulfonyl isocyanates generally involves the reaction of the corresponding toluenesulfonamide with a phosgene equivalent. Below are detailed experimental protocols for the synthesis of the para and ortho isomers.

General Synthesis Workflow

The overall synthetic strategy involves the conversion of a toluenesulfonamide to the corresponding isocyanate. This is a crucial step in accessing these reactive intermediates.

Caption: General workflow for the synthesis of toluenesulfonyl isocyanates.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Isocyanate

This protocol is adapted from a patented procedure involving the reaction of p-toluenesulfonamide with carbonyl fluoride.[6]

Materials:

-

p-Toluenesulfonamide (0.15 mol, 25.6 g)

-

Toluene (75 mL)

-

Carbonyl fluoride (40.8 g)

-

150 mL stainless steel reactor with stirring

Procedure:

-

Charge the stainless steel reactor with p-toluenesulfonamide and toluene.

-

Introduce carbonyl fluoride into the sealed reactor.

-

Heat the mixture to 80 °C and maintain for 3 hours with stirring.

-

After the reaction, recover the excess carbonyl fluoride.

-

Increase the temperature to 140 °C under atmospheric pressure and continue the reaction for 2 hours, simultaneously distilling off the toluene.

-

The crude p-toluenesulfonyl isocyanate is obtained as the residue.

Expected Yield: Approximately 90.7% with a purity of 95.6%.[6]

Experimental Protocol: Synthesis of o-Toluenesulfonyl Isocyanate

General Procedure Outline:

-

Dissolve o-toluenesulfonamide in a suitable inert solvent (e.g., toluene).

-

Add a catalytic amount of an activator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Add oxalyl chloride dropwise to the stirred solution.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, filter any precipitates and evaporate the solvent from the filtrate to obtain the crude o-toluenesulfonyl isocyanate.

-

Purification can be achieved by vacuum distillation.

Reactivity and Chemical Transformations

The isocyanate functional group is highly electrophilic and reacts with a variety of nucleophiles. These reactions are fundamental to the synthetic utility of toluenesulfonyl isocyanates.

Reaction with Alcohols to Form Carbamates

Toluenesulfonyl isocyanates react readily with alcohols to form N-sulfonylcarbamates. This reaction is often used for the derivatization of alcohols or as a step in more complex synthetic sequences.

Caption: General reaction scheme for the formation of N-sulfonylcarbamates.

Experimental Protocol: Reaction of p-Toluenesulfonyl Isocyanate with an Alcohol [7]

Materials:

-

Alcohol (1.0 mmol)

-

p-Toluenesulfonyl isocyanate (1.2 equiv, 1.2 mmol)

-

Dichloromethane (DCM) (sufficient to dissolve reactants)

-

Ice-water bath

Procedure:

-

Dissolve the alcohol in dichloromethane in a round-bottomed flask.

-

Cool the solution to approximately 0 °C using an ice-water bath.

-

Add p-toluenesulfonyl isocyanate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with saturated aqueous ammonium chloride.

-

The organic layer is dried, filtered, and concentrated to give the crude N-sulfonylcarbamate, which can be purified by column chromatography.

Reaction with Amines to Form Sulfonylureas

The reaction of toluenesulfonyl isocyanates with primary or secondary amines yields sulfonylureas. This reaction is of particular importance in medicinal chemistry, as many sulfonylurea compounds exhibit biological activity, notably as antidiabetic agents.

Caption: General reaction scheme for the synthesis of sulfonylureas.

Traditionally, sulfonylureas are synthesized by reacting a sulfonamide with an isocyanate in the presence of a base, or by converting a sulfonamide to an N-sulfonyl isocyanate which then reacts with an amine.[8]

Cycloaddition Reactions

Toluenesulfonyl isocyanates can participate in cycloaddition reactions, particularly [2+2] cycloadditions with electron-rich alkenes to form β-lactams. These reactions provide a route to four-membered heterocyclic rings, which are important structural motifs in various biologically active molecules.[9]

Spectroscopic Data

The spectroscopic characteristics of the toluenesulfonyl isocyanate isomers are key to their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the isomers are distinguished by the splitting patterns of the aromatic protons and the chemical shift of the methyl protons.

-

o-Toluenesulfonyl isocyanate: The aromatic region will show a complex multiplet for the four adjacent protons.

-

m-Toluenesulfonyl isocyanate: The aromatic region will exhibit a more complex pattern due to the meta-substitution.

-

p-Toluenesulfonyl isocyanate: The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl protons appear as a singlet around 2.4 ppm.

¹³C NMR: The carbon NMR spectra will also reflect the symmetry of the molecule. The p-isomer will have fewer signals in the aromatic region compared to the o- and m-isomers due to its higher symmetry.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of toluenesulfonyl isocyanates is the strong, sharp absorption band for the asymmetric stretching of the isocyanate group (-N=C=O), which typically appears in the region of 2250-2275 cm⁻¹. Other significant absorptions include those for the sulfonyl group (S=O) stretches, usually found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Applications in Drug Development and Organic Synthesis

Toluenesulfonyl isocyanates are versatile reagents in organic synthesis with notable applications in the pharmaceutical industry.

-

Synthesis of Sulfonylureas: As mentioned, they are key precursors for the synthesis of sulfonylurea drugs used in the treatment of type II diabetes, such as glimepiride and gliclazide.[6]

-

Derivatization Reagents: Their high reactivity with hydroxyl and amino groups makes them excellent derivatizing agents for enhancing detectability in analytical techniques like HPLC and mass spectrometry.[10]

-

Water Scavengers: In moisture-sensitive reactions, particularly in the formulation of polyurethane coatings, p-toluenesulfonyl isocyanate is used as a water scavenger, reacting with residual water to prevent unwanted side reactions.[3]

-

Intermediate in Heterocyclic Synthesis: Their ability to undergo cycloaddition and other reactions makes them valuable intermediates in the synthesis of various heterocyclic compounds.

Conclusion

o-Toluenesulfonyl isocyanate and its meta and para isomers are highly reactive and synthetically useful compounds. Their chemistry is dominated by the electrophilic nature of the isocyanate group, leading to a wide range of applications in organic synthesis, from the preparation of biologically active sulfonylureas to their use as derivatizing agents and water scavengers. Understanding the distinct properties and reactivity of each isomer is crucial for their effective application in research, particularly in the field of drug development. This guide provides a foundational resource for scientists and researchers working with these versatile chemical entities.

References

- 1. westmont.edu [westmont.edu]

- 2. p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vandemark.com [vandemark.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchtrends.net [researchtrends.net]

- 10. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

theoretical studies on the electronic structure of o-toluenesulfonyl isocyanate

An In-depth Technical Guide to the Theoretical Study of o-Toluenesulfonyl Isocyanate's Electronic Structure

Introduction

o-Toluenesulfonyl isocyanate is an aromatic organic compound featuring a sulfonyl isocyanate group attached to a toluene ring at the ortho position. The reactivity and interaction of this molecule are fundamentally governed by its electronic structure. The isocyanate group (-N=C=O) is a potent electrophile, and its reactivity is modulated by the electron-donating or -withdrawing nature of the toluenesulfonyl group. Theoretical and computational chemistry provide powerful tools to elucidate the electronic properties of such molecules, offering insights into their reactivity, stability, and potential as intermediates in organic synthesis and drug development.

This guide details a proposed theoretical approach, primarily using Density Functional Theory (DFT), to investigate the electronic structure of o-toluenesulfonyl isocyanate. DFT has proven to be a reliable method for studying the electronic properties of organic molecules, providing a good balance between computational cost and accuracy.

Proposed Computational Methodology

A robust computational protocol is crucial for obtaining reliable theoretical data. The following methodology is proposed based on common practices for similar organic molecules containing sulfur and nitrogen.

2.1. Software and Hardware

Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are recommended. These calculations are typically performed on high-performance computing clusters to manage the computational demands.

2.2. Geometric Optimization and Vibrational Frequency Analysis

The first step in characterizing the electronic structure is to determine the molecule's most stable three-dimensional conformation.

-

Method: Density Functional Theory (DFT).

-

Functional: The M06-2X functional is recommended for its good performance with main-group elements and non-covalent interactions. Alternatively, the widely-used B3LYP functional can be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVTZ is suitable for providing a good description of the electronic distribution, including polarization and diffuse functions.

-

Procedure: A full geometry optimization of o-toluenesulfonyl isocyanate will be performed to locate the global minimum on the potential energy surface. Following optimization, a vibrational frequency analysis should be conducted at the same level of theory to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).

2.3. Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be carried out.

-

Molecular Orbitals (MOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Electron Density and Charge Distribution: A population analysis, such as the Mulliken or Natural Bond Orbital (NBO) analysis, should be performed to determine the partial atomic charges on each atom. This will help in identifying the electrophilic and nucleophilic centers within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, providing a visual guide to its reactive sites.

Expected Quantitative Data

Based on the known electronic properties of p-toluenesulfonyl isocyanate and general principles of organic chemistry, the following quantitative data are anticipated for o-toluenesulfonyl isocyanate. These values are illustrative and would need to be confirmed by actual calculations.

| Parameter | Expected Value/Range (Illustrative) | Significance |

| Geometric Parameters | ||

| C=O Bond Length | 1.18 - 1.22 Å | Reflects the double bond character of the carbonyl group. |

| N=C Bond Length | 1.20 - 1.25 Å | Indicates the double bond character of the isocyanate C-N bond. |

| S-N Bond Length | 1.65 - 1.75 Å | Characterizes the bond between the sulfonyl and isocyanate groups. |

| S=O Bond Length | 1.40 - 1.45 Å | Typical for a sulfonyl group. |

| C-S-N Bond Angle | 105 - 110° | Defines the geometry around the sulfur atom. |

| N=C=O Bond Angle | 170 - 180° | The isocyanate group is expected to be nearly linear. |

| Electronic Properties | ||

| HOMO Energy | -7.0 to -8.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -2.5 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Atomic Charges (NBO) | ||

| Charge on Isocyanate Carbon | +0.6 to +0.9 e | Confirms the high electrophilicity of the isocyanate carbon, making it susceptible to nucleophilic attack. |

| Charge on Isocyanate Nitrogen | -0.4 to -0.7 e | Indicates the electronegativity of the nitrogen atom. |

| Charge on Isocyanate Oxygen | -0.5 to -0.8 e | Shows the polarization of the carbonyl bond. |

| Charge on Sulfur | +1.2 to +1.6 e | Reflects the electron-withdrawing nature of the two oxygen atoms in the sulfonyl group. |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the proposed computational workflow for the theoretical study of o-toluenesulfonyl isocyanate.

Caption: Proposed computational workflow for the electronic structure analysis of o-toluenesulfonyl isocyanate.

4.2. Logical Relationships in Electronic Structure Analysis

The following diagram shows the logical connections between different aspects of the electronic structure analysis.

Caption: Logical flow from molecular geometry to the prediction of chemical reactivity.

Conclusion and Future Work

This guide provides a comprehensive framework for a theoretical investigation into the electronic structure of o-toluenesulfonyl isocyanate. While direct experimental or computational data for this specific isomer is currently lacking, the proposed methodologies, based on established practices for similar molecules, offer a clear path forward.

Future theoretical work should focus on carrying out these calculations to provide concrete data on the electronic properties of o-toluenesulfonyl isocyanate. The results of such a study would be invaluable for understanding its reactivity, stability, and potential applications in various fields of chemistry. Furthermore, a comparative study between the ortho, meta, and para isomers would provide significant insights into the effects of substituent position on the electronic structure and reactivity of toluenesulfonyl isocyanates.

An In-depth Technical Guide to the Discovery and History of Toluenesulfonyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl isocyanate (PTSI) is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its unique combination of a tosyl group and an isocyanate moiety allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of p-toluenesulfonyl isocyanate, with a particular focus on its application in drug development.

Discovery and Historical Development

The history of p-toluenesulfonyl isocyanate is marked by a progression from challenging early syntheses to more efficient and practical industrial methods.

Early Explorations (Early 20th Century):

The earliest known report on the synthesis of a sulfonyl isocyanate dates back to 1904 , when O. Billeter described the reaction of p-toluenesulfonyl chloride with silver cyanate.[1] While this represented the first documented synthesis, the use of expensive silver cyanate made this method impractical for broader applications. For several decades, the development of sulfonyl isocyanates remained largely academic due to the limitations of the available synthetic routes.

The Monsanto Breakthrough (1950s):

A significant advancement came in 1958 when John E. Franz , a chemist at Monsanto, developed a more economical and efficient method for the preparation of p-toluenesulfonyl isocyanate.[1] This new process involved the reaction of p-toluenesulfonyl chloride with an alkali metal cyanate, such as potassium cyanate, in a high-boiling polar solvent like nitrobenzene.[1] This innovation eliminated the need for silver cyanate, paving the way for the large-scale production and wider application of p-toluenesulfonyl isocyanate. Franz's work was a pivotal moment, transforming p-toluenesulfonyl isocyanate from a laboratory curiosity into a commercially viable chemical intermediate.

Further Refinements (Late 20th Century to Present):

In the latter half of the 20th century, other synthetic methods were developed, most notably the phosgene method . This process, while effective, involves the use of highly toxic phosgene gas, necessitating stringent safety precautions. More recent innovations have focused on developing safer and more environmentally friendly synthetic routes. These include the use of phosgene surrogates like diphosgene and triphosgene, as well as phosgene-free methods utilizing reagents such as oxalyl chloride and carbonyl fluoride.

Synthetic Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of p-toluenesulfonyl isocyanate. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

| Method | Starting Materials | Reagents | Typical Yield | Advantages | Disadvantages |

| Billeter Method (1904) | p-Toluenesulfonyl chloride | Silver cyanate | Not reported | Historical significance | Use of expensive and light-sensitive silver cyanate |

| Franz/Monsanto Method (1958) | p-Toluenesulfonyl chloride | Alkali metal cyanate (e.g., KCN), Nitrobenzene | ~65% (in mixture)[1] | Economical, avoids silver cyanate | High reaction temperatures, difficult purification |

| Phosgene Method | p-Toluenesulfonamide | Phosgene (COCl₂) | High | High purity product | Use of extremely toxic phosgene gas |

| Oxalyl Chloride Method | p-Toluenesulfonamide | Oxalyl chloride, DABCO (catalyst) | Good | Avoids phosgene gas, milder conditions | Oxalyl chloride is corrosive and moisture-sensitive |

| Carbonyl Fluoride Method | p-Toluenesulfonamide | Carbonyl fluoride (COF₂) | 85-91%[2] | High yield, catalyst-free | Requires handling of gaseous carbonyl fluoride |

| Triphosgene Method | p-Toluenesulfonamide | Triphosgene, Triethylamine | Good to Excellent | Solid, safer alternative to phosgene gas | Requires careful handling and stoichiometry |

Detailed Experimental Protocols

The following are detailed methodologies for key synthetic routes to p-toluenesulfonyl isocyanate.

Franz/Monsanto Method: Synthesis from p-Toluenesulfonyl Chloride and Potassium Cyanate

Principle: This method, developed by John E. Franz, involves the reaction of p-toluenesulfonyl chloride with potassium cyanate in a high-boiling polar solvent.

Materials:

-

p-Toluenesulfonyl chloride (19 g, 0.1 mole)

-

Potassium cyanate (8.5 g, 0.1 mole)

-

Nitrobenzene (100 mL)

Procedure:

-

A mixture of p-toluenesulfonyl chloride, potassium cyanate, and nitrobenzene is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux (approximately 215 °C) and maintained at this temperature for one hour.

-

After cooling, the dark-brown, gelatinous residue is subjected to distillation at reduced pressure.

-

The solvent (nitrobenzene) is first removed, and the fraction boiling at 90-120 °C (at 0.5 mm Hg) is collected.

-

This fraction is then redistilled, and the major portion is collected at 93-96 °C (at 0.6 mm Hg) to yield p-toluenesulfonyl isocyanate.[1]

Characterization: The product is a colorless oil that reacts violently with water, liberating carbon dioxide and forming a precipitate of p-toluenesulfonamide. The presence of the isocyanate group can be confirmed by infrared spectroscopy.[1]

Oxalyl Chloride Method: A Phosgene-Free Synthesis

Principle: This method provides a safer alternative to the use of phosgene by employing oxalyl chloride as the activating agent for p-toluenesulfonamide.

Materials:

-

p-Toluenesulfonamide (3.9381 g, 23 mmol)

-

Oxalyl dichloride (10 cm³)

-

Toluene (anhydrous, 35 cm³)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.26 g)

Procedure:

-

To a solution of p-toluenesulfonamide in anhydrous toluene, oxalyl dichloride is added dropwise with stirring.

-

DABCO is then added as an activator to the reaction mixture.

-

The system is refluxed for 6 hours at 60-65 °C, followed by an additional reflux for 10-12 hours at 90 °C.

-

After cooling to room temperature, the brown precipitate is filtered off.

-

The brown filtrate is then evaporated to yield the crude p-toluenesulfonyl isocyanate.[3]

Triphosgene Method: A Safer Phosgene Surrogate

Principle: Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can be used to convert p-toluenesulfonamide to the corresponding isocyanate.

Materials:

-

p-Toluenesulfonamide (10 mmol)

-

Triphosgene (3.3 mmol, 1/3 equivalent)

-

Triethylamine (20 mmol)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of p-toluenesulfonamide in anhydrous DCM is cooled in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the cooled sulfonamide solution under an inert atmosphere.

-

Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure to give the crude p-toluenesulfonyl isocyanate, which can be further purified by distillation.

Applications in Drug Development

p-Toluenesulfonyl isocyanate is a key building block in the synthesis of various pharmaceuticals, most notably the sulfonylurea class of antidiabetic drugs.

Synthesis of Sulfonylurea Drugs

Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They act by stimulating the release of insulin from the pancreatic β-cells. p-Toluenesulfonyl isocyanate is a crucial reagent in the synthesis of many sulfonylureas, including first-generation drugs like tolbutamide and second-generation drugs such as glimepiride .

The general synthetic scheme involves the reaction of p-toluenesulfonyl isocyanate with an appropriate amine to form the characteristic sulfonylurea linkage.

Caption: General synthesis of sulfonylurea drugs.

Signaling Pathway of Sulfonylurea Action: The K-ATP Channel

Sulfonylureas exert their therapeutic effect by interacting with a specific protein complex in the membrane of pancreatic β-cells known as the ATP-sensitive potassium (K-ATP) channel .[4][5] This channel plays a critical role in regulating insulin secretion.

Mechanism of Action:

-

Binding to SUR1: Sulfonylurea drugs bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[5]

-

Channel Closure: This binding event induces a conformational change in the K-ATP channel, causing it to close.[4]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K⁺) from the β-cell. This leads to a buildup of positive charge inside the cell, causing the cell membrane to depolarize.[5]

-

Calcium Influx: The depolarization of the cell membrane opens voltage-gated calcium channels (VGCCs).[5]

-

Insulin Secretion: The influx of calcium ions (Ca²⁺) into the β-cell triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream.[4]

Caption: Signaling pathway of sulfonylurea-induced insulin release.

Other Applications in Drug Discovery

Beyond sulfonylureas, p-toluenesulfonyl isocyanate and its derivatives have been explored for other therapeutic applications. For instance, some diarylsulfonylureas have shown potential as antitumor agents .[6] Additionally, the reactivity of p-toluenesulfonyl isocyanate makes it a useful reagent for the derivatization of drug metabolites, enhancing their detection in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[3]

Conclusion

From its challenging initial synthesis to its current status as a readily available and versatile reagent, the journey of p-toluenesulfonyl isocyanate reflects the broader progress of organic chemistry. Its pivotal role in the development of sulfonylurea drugs highlights the profound impact that a single chemical intermediate can have on medicine and human health. As synthetic methodologies continue to evolve, p-toluenesulfonyl isocyanate is poised to remain a valuable tool for chemists in both academic and industrial research, enabling the creation of novel molecules with diverse and beneficial properties.

References

- 1. US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in o-Toluenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Toluenesulfonyl isocyanate is a highly reactive electrophilic compound, a characteristic primarily dictated by the isocyanate (-N=C=O) functional group. The electrophilicity of the central carbon atom in this group is significantly modulated by the electron-withdrawing nature of the adjacent sulfonyl group and the electronic and steric effects of the ortho-methyl group on the aromatic ring. While quantitative data for the ortho isomer is not extensively available in published literature, a comprehensive understanding of its reactivity can be extrapolated from data on the analogous para-toluenesulfonyl isocyanate (p-TsNCO) and established principles of physical organic chemistry. This guide provides a detailed analysis of the factors governing the electrophilicity of o-toluenesulfonyl isocyanate, a comparison with its para-isomer, general experimental protocols for quantifying isocyanate reactivity, and a discussion of its reaction pathways.

The Isocyanate Group: An Electrophilic Hub

The reactivity of isocyanates is centered on the carbon atom of the -N=C=O group. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon atom, making it a strong electrophile susceptible to attack by a wide range of nucleophiles.[1] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the resonance stabilization of the negative charge that can be delocalized into the aromatic ring.[2]

The presence of a potent electron-withdrawing group, such as the sulfonyl group (-SO₂-), attached to the nitrogen atom dramatically increases the electrophilicity of the isocyanate carbon. This makes sulfonyl isocyanates, including o-toluenesulfonyl isocyanate, highly reactive reagents.[3]

The Influence of the Ortho-Methyl Group: A Comparative Analysis

The position of the methyl group on the aromatic ring plays a crucial role in modulating the electrophilicity of the isocyanate functionality. While both o-toluenesulfonyl isocyanate and p-toluenesulfonyl isocyanate benefit from the electron-withdrawing sulfonyl group, the placement of the methyl group introduces distinct electronic and steric effects.

Electronic Effects

The methyl group is generally considered an electron-donating group through an inductive effect. This effect tends to slightly decrease the electrophilicity of the aromatic ring and, consequently, the attached isocyanate group. In the case of the para isomer, this electron-donating effect is well-documented. For the ortho isomer, a similar electronic effect is expected.

Steric Hindrance

The most significant difference between the ortho and para isomers is the steric hindrance imposed by the ortho-methyl group.[1] This steric bulk can physically obstruct the approach of nucleophiles to the electrophilic carbon of the isocyanate group, thereby increasing the activation energy of the reaction and slowing down the reaction rate.[2] This effect is generally not observed in the para isomer where the methyl group is positioned away from the reaction center.

Therefore, it can be reasonably predicted that o-toluenesulfonyl isocyanate is less reactive (i.e., less electrophilic in a practical sense) than p-toluenesulfonyl isocyanate , primarily due to the steric hindrance of the ortho-methyl group.

Quantitative Data and Physicochemical Properties

As previously noted, specific kinetic data for o-toluenesulfonyl isocyanate is scarce in the literature. However, the properties of the well-studied p-toluenesulfonyl isocyanate (p-TsNCO) provide a valuable benchmark.

| Property | p-Toluenesulfonyl Isocyanate (p-TsNCO) | Reference |

| Molecular Formula | C₈H₇NO₃S | [4] |

| Molecular Weight | 197.21 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 144 °C at 10 mmHg | [5] |

| Density | 1.291 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.534 | [4] |

Key Reactions and Signaling Pathways

The high electrophilicity of the isocyanate group in toluenesulfonyl isocyanates drives its participation in a variety of reactions, most notably with nucleophiles containing active hydrogen atoms and in cycloaddition reactions.

Reactions with Nucleophiles

o-Toluenesulfonyl isocyanate is expected to react readily with nucleophiles such as alcohols, amines, and water. These reactions proceed via a nucleophilic attack on the electrophilic carbon of the isocyanate group.

Cycloaddition Reactions

Sulfonyl isocyanates are known to undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams.[6] The reaction with p-toluenesulfonyl isocyanate has been shown to proceed through a stepwise mechanism involving a 1,4-diradical intermediate when reacting with electron-rich alkenes.[6] It is plausible that o-toluenesulfonyl isocyanate would follow a similar reaction pathway, although reaction rates are expected to be lower due to steric hindrance.

Experimental Protocols for Assessing Electrophilicity

Kinetic Studies by in-situ FTIR Spectroscopy

Objective: To determine the reaction rate constants of the isocyanate with a model nucleophile (e.g., a primary alcohol like 1-butanol).

Methodology:

-

A solution of the isocyanate in a dry, inert solvent (e.g., anhydrous toluene) of known concentration is prepared in a reaction vessel equipped with an in-situ FTIR probe.

-

The reaction vessel is maintained at a constant temperature.

-

A solution of the nucleophile in the same solvent is injected into the reactor with vigorous stirring to initiate the reaction.

-

The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is monitored over time.

-

The concentration of the isocyanate at different time points is calculated from the absorbance values using the Beer-Lambert law.

-

The reaction rate constants (k) are then determined by fitting the concentration-time data to the appropriate rate law (typically second-order for this reaction).

Competitive Reaction Studies using HPLC or GC-MS

Objective: To determine the relative reactivity of o-toluenesulfonyl isocyanate compared to a reference isocyanate (e.g., p-toluenesulfonyl isocyanate).

Methodology:

-

Equimolar amounts of o-toluenesulfonyl isocyanate and the reference isocyanate are dissolved in a dry, inert solvent.

-

A sub-stoichiometric amount of a nucleophile is added to the mixture.

-

The reaction is allowed to proceed for a specific time at a constant temperature.

-

The reaction is then quenched.

-

The concentrations of the unreacted isocyanates and/or the products formed are quantified using a calibrated HPLC or GC-MS method.

-

The relative rates of reaction can be calculated from the consumption of the starting materials or the formation of the products.

Conclusion

The electrophilicity of the isocyanate group in o-toluenesulfonyl isocyanate is a result of the combined electronic effects of the sulfonyl and methyl groups, and the steric effect of the ortho-methyl group. While direct quantitative data for this specific isomer is limited, a strong inference can be made from the extensive data on its para-isomer and fundamental principles of organic chemistry. The ortho-methyl group is expected to decrease the reactivity of the isocyanate group compared to the para-isomer, primarily through steric hindrance. For drug development professionals and researchers, this modulation of reactivity can be a valuable tool for fine-tuning the reaction kinetics in the synthesis of complex molecules. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the electrophilicity of o-toluenesulfonyl isocyanate and other novel isocyanate compounds.

References

- 1. aidic.it [aidic.it]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. westmont.edu [westmont.edu]

Methodological & Application

Application Note: Chiral Separation of Alcohols using o-Toluenesulfonyl Isocyanate as a Derivatization Reagent in HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the enantiomeric separation of chiral alcohols via High-Performance Liquid Chromatography (HPLC). The protocol involves the derivatization of the chiral alcohol with o-toluenesulfonyl isocyanate (OTSI) to form diastereomeric carbamates. These diastereomers can then be resolved on a standard achiral stationary phase, such as silica gel. This method provides a reliable and efficient alternative to the use of more expensive chiral stationary phases for the determination of enantiomeric purity and the isolation of enantiomers. The derivatization reaction is rapid and proceeds under mild conditions.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and synthesis, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a widely used technique for chiral separations. One effective strategy for the HPLC resolution of enantiomers is the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.